1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
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Overview
Description
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is a cyclic phosphatidic acid analog. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its unique structure, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate, making it distinct from other phosphatidic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves the esterification of glycerol with palmitic acid, followed by cyclization to form the cyclic phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and cyclization processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group, leading to the formation of different phosphatidic acid analogs.
Substitution: The cyclic phosphate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions include different cyclic phosphatidic acid derivatives, each with unique biological and chemical properties .
Scientific Research Applications
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic phosphatidic acids in various chemical reactions.
Biology: This compound is involved in cell signaling pathways and is used to study cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, as it can inhibit tumor cell invasion and metastasis.
Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.
Mechanism of Action
The mechanism of action of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves its interaction with specific receptors on the cell surface. It binds to G protein-coupled receptors, triggering a cascade of intracellular signaling pathways. These pathways regulate various cellular functions, including cell proliferation, migration, and survival .
Comparison with Similar Compounds
1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate: An ether analog of lysophosphatidic acid with similar biological activities.
1-palMitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: Another phosphatidic acid analog involved in cellular signaling.
Uniqueness: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is unique due to its cyclic structure, which imparts distinct biological activities compared to other phosphatidic acids. Its ability to form a five-membered ring with the sn-3 phosphate sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H41NO6P+ |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C19H37O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)23-16-18-17-24-26(21,22)25-18;/h18H,2-17H2,1H3,(H,21,22);1H3/p+1 |
InChI Key |
NATIUIORRLVXDB-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Origin of Product |
United States |
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